molecular formula C10H14O2 B7940267 1-(Methoxymethoxy)-3,5-dimethylbenzene

1-(Methoxymethoxy)-3,5-dimethylbenzene

Cat. No. B7940267
M. Wt: 166.22 g/mol
InChI Key: HXGLKIANFIMVKI-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-3,5-dimethylbenzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis : Compounds similar to 1-(Methoxymethoxy)-3,5-dimethylbenzene, like 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, are used as intermediates in the synthesis of ammonium quinone derivatives. These compounds have different substituents around the methoxy groups and show varied orientations of these groups with respect to the benzene ring, which can affect their reactivity and applications in synthesis (Wiedenfeld et al., 2004).

  • Thermodynamic Interactions in Mixtures : Studies on the thermodynamic interactions in binary mixtures involving compounds like 1,3-dimethylbenzene, and methoxybenzene, provide insights into the behavior of these compounds in various solvents. This knowledge is crucial for designing processes in chemical engineering and understanding the solubility and reaction kinetics of similar compounds (Aralaguppi et al., 1992).

  • Kinetics of Oxidation and Ignition : The kinetics of oxidation and ignition of compounds like 1,2-dimethylbenzene have been extensively studied. Such research helps in understanding the reactivity and stability of dimethylbenzenes under various conditions, which is vital for their application in industrial processes (Gaïl et al., 2008).

  • Electrochemistry and Spectroelectrochemistry : Research into the electrochemical behavior of compounds like 1,3,5-triaryl-1-methoxybenzenes provides insights into their potential applications in electronic materials. These studies are significant for developing new materials with specific electronic properties (Rapta et al., 2012).

  • Synthesis of Phenols and Derivatives : The synthesis of phenols and their derivatives from compounds like 1-2-dimethoxy-3-methoxymethoxybenzene showcases the potential of such compounds in organic synthesis, particularly in the production of pharmacologically active compounds (Azzena et al., 1993).

properties

IUPAC Name

1-(methoxymethoxy)-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-4-9(2)6-10(5-8)12-7-11-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGLKIANFIMVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.